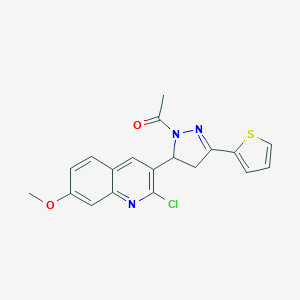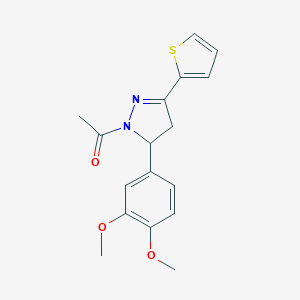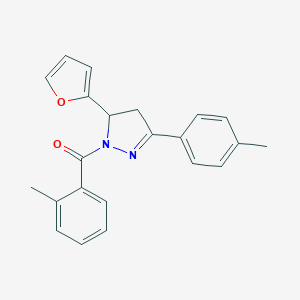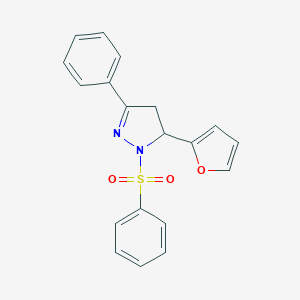
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MOB, is a synthetic compound that has been extensively used in scientific research. MOB is a benzoxazole derivative and has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is not fully understood. However, it has been suggested that 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in vitro and in vivo. 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one in lab experiments is its ability to exhibit multiple biological activities. This makes it a valuable tool for studying various disease pathways. However, one of the limitations of using 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one research. One direction is to investigate its potential as a therapeutic agent for various diseases such as inflammation, cancer, and diabetes. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one and improve its solubility for in vivo experiments.
Conclusion:
In conclusion, 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is a synthetic compound that has been extensively studied for its various biological activities. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for in vivo experiments.
Métodos De Síntesis
The synthesis of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one involves the reaction of 5-methyl-3-hydroxy-3H-benzoxazole-2-one with 2-chloroethyl o-tolyl ether in the presence of sodium hydride. The reaction is carried out in a solvent mixture of dimethylformamide and tetrahydrofuran. The yield of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one obtained from this reaction is around 70%.
Aplicaciones Científicas De Investigación
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
IUPAC Name |
5-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-16-14(11-12)18(17(19)21-16)9-10-20-15-6-4-3-5-13(15)2/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBXVYDEHLQKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)
![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)
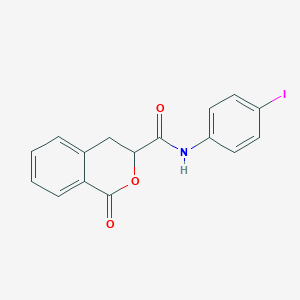
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
